molecular formula C23H22N2O5 B2698286 2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide CAS No. 898456-14-9

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2698286
CAS No.: 898456-14-9
M. Wt: 406.438
InChI Key: DRNMINOZDCZQOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22N2O5 and its molecular weight is 406.438. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study on the synthesis of novel acetamide derivatives, including structures related to the queried compound, found some of these derivatives to exhibit promising antibacterial and antifungal activities against various pathogenic microorganisms. These findings underscore the potential of such compounds in developing new antimicrobial agents (Debnath & Ganguly, 2015).

Antioxidant and Anti-inflammatory Activities

Research into pyrazole-acetamide derivatives has highlighted their significant antioxidant activity, demonstrated through various in vitro assays such as DPPH, ABTS, and FRAP. These studies reveal the compounds' potential in oxidative stress mitigation, which is crucial for protecting against cellular damage and inflammation (Chkirate et al., 2019).

Neuroprotective Effects

Compounds bearing the pyrano[3,2-c]chromene moiety, related to the chemical structure , have been synthesized and evaluated for their neuroprotective effects, particularly against oxidative stress-induced damage in PC12 cells. These findings suggest the potential use of such compounds in developing treatments for neurodegenerative diseases (Sameem et al., 2017).

Synthetic Applications

The compound has relevance in synthetic chemistry, particularly in the synthesis of heterocyclic compounds and intermediates for pharmaceutical applications. Studies have demonstrated methods for generating structurally complex and biologically active molecules, which are essential for drug discovery and development processes (Zhang et al., 2005).

Chemical Characterization and Structural Analysis

Research on related compounds includes detailed chemical characterization and structural analysis, utilizing techniques such as NMR, mass spectrometry, and X-ray crystallography. These studies provide a foundation for understanding the chemical behavior and interaction mechanisms of acetamide derivatives, which is crucial for their application in medicinal chemistry (Nayak et al., 2014).

Properties

IUPAC Name

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-21-9-5-3-7-18(21)24-23(27)15-30-22-14-29-17(12-20(22)26)13-25-11-10-16-6-2-4-8-19(16)25/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRNMINOZDCZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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